Dirucotide - 152074-97-0

Dirucotide

Catalog Number: EVT-1475918
CAS Number: 152074-97-0
Molecular Formula: C92H141N25O26
Molecular Weight: 2013.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dirucotide is a synthetically prepared peptide. In particular, the sequence prepared is a 17 amino acid chain that is identical to a section of myelin basic protein (MBP) that is found in humans. Dirucotide has been developed for the treatment of multiple sclerosis (MS). Developed at the University of Alberta, dirucotide is being investigated by BioMS Medical Corp.
Source and Classification

Dirucotide is classified as a peptide drug and is synthesized through solid-phase peptide synthesis techniques. Its primary source is synthetic, as it does not occur naturally. The specific sequence of Dirucotide corresponds to a segment of the myelin basic protein, making it relevant in studies focused on demyelination and neuroinflammation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dirucotide utilizes solid-phase peptide synthesis, a widely adopted method for producing peptides in a controlled manner. This process begins with the attachment of a protected amino acid to a resin, followed by sequential addition of other protected amino acids according to the desired sequence. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is commonly employed due to its efficiency in removing protecting groups without affecting the peptide bond .

The purification of Dirucotide poses challenges, particularly in the final stages where impurities can co-elute with the target peptide. Various chromatographic techniques are utilized for purification, including high-performance liquid chromatography (HPLC) and ion-exchange centrifugal partition chromatography. These methods are essential for achieving high purity levels necessary for biological studies and clinical applications .

Molecular Structure Analysis

Structure and Data

Dirucotide's molecular structure consists of a linear chain of 17 amino acids, specifically designed to replicate an epitope from myelin basic protein. The precise sequence contributes to its biological activity and interaction with immune cells. Detailed structural data can be obtained from spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the identity and purity of the synthesized peptide .

Chemical Reactions Analysis

Reactions and Technical Details

Mechanism of Action

Process and Data

Dirucotide exerts its effects primarily through immunomodulation. It is believed to promote regulatory T-cell responses while inhibiting pro-inflammatory pathways associated with autoimmune attacks on myelin sheaths. This mechanism helps in reducing inflammation and promoting remyelination in conditions like multiple sclerosis . Studies have shown that treatment with Dirucotide can lead to decreased disease progression in animal models, supporting its potential therapeutic role .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dirucotide exhibits several important physical properties:

  • Molecular Weight: Approximately 1,800 Da
  • Solubility: Soluble in water and physiological buffers
  • Stability: Stability can vary based on storage conditions; typically requires refrigeration.

Chemical properties include its susceptibility to hydrolysis under extreme pH conditions, which necessitates careful formulation when used in therapeutic applications .

Applications

Scientific Uses

Dirucotide has been investigated primarily for its applications in treating multiple sclerosis and related demyelinating diseases. Clinical trials have explored its efficacy in reducing relapse rates and improving neurological function among patients with multiple sclerosis. Additionally, ongoing research aims to explore its potential use in other autoimmune disorders where modulation of the immune response could be beneficial .

Introduction to Dirucotide: Molecular and Therapeutic Context

Biochemical Characterization of Dirucotide (MBP8298)

Structural Composition: 17-Amino Acid Synthetic Peptide Sequence

Dirucotide is a linear peptide with the primary amino acid sequence Asp-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr (DENPVVHFFKNIVTPRT) [1] [3] [4]. The peptide backbone adopts a flexible conformation in aqueous solution, with molecular dynamics simulations revealing potential for β-turn formations within the Val-Val-His-Phe and Asn-Ile-Val-Thr segments [2] [5]. The presence of charged residues (Asp1, Glu2, Arg16) at the termini contributes to solubility in physiological buffers, while hydrophobic residues (Val5, Val6, Phe8, Phe9, Ile13, Val14) create a mixed hydrophilic/hydrophobic character [5]. The three-dimensional structure is stabilized by multiple intramolecular interactions, including hydrogen bonding between the side chain of Lys10 and the backbone carbonyl of Pro4, and hydrophobic clustering of Phe8, Phe9, and Ile13 [5]. These structural features critically influence its biological activity and binding properties to major histocompatibility complex (MHC) molecules.

Table 1: Structural Characteristics of Dirucotide

CharacteristicDescription
Chemical FormulaC₉₂H₁₄₁N₂₅O₂₆
Molecular Weight2013.29 g/mol
Amino Acid SequenceH-Asp-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-OH
Sequence (One-letter Code)DENPVVHFFKNIVTPRT
CAS Registry Number152074-97-0
Solubility CharacteristicsSoluble in aqueous buffers; hydrophobic core with hydrophilic residues at termini

Homology to Myelin Basic Protein (MBP82–98)

Dirucotide is a direct molecular replica of the human myelin basic protein (MBP) fragment spanning residues 82-98 (MBP82-98), a region identified as an immunodominant epitope in MS pathogenesis [1] [3]. This sequence conservation is crucial for its mechanism of action, as it allows recognition by T-cell receptors primed against native MBP. Position 91 (lysine) serves as a key T-cell receptor (TCR) contact residue and is central to immunogenic recognition [5] [6]. The Phe-Phe-Lys segment (residues 8-10) constitutes an essential anchor for binding to MHC class II molecules, particularly HLA-DR2 and HLA-DR4 [2]. The Thr-Pro-Arg-Thr motif at the C-terminus contributes to conformational stability and influences interaction kinetics with the MHC binding groove. This high degree of homology enables dirucotide to engage directly with the autoimmune recognition machinery while potentially inducing tolerance mechanisms.

Table 2: Dirucotide Sequence Homology with Native MBP

Position82-98 SequenceStructural/Functional Role
1 (Asp82)DCharge stabilization
4 (Pro85)PStructural turn formation
8-9 (Phe89-Phe90)FFHydrophobic core formation
10 (Lys91)KPrimary TCR contact site
12-14 (Ile93-Val94-Thr95)IVTHLA-DR2 binding anchor
16 (Arg97)RCharge stabilization, HLA interaction
Complete SequenceDENPVVHFFKNIVTPRTExact replica of human MBP82-98

Synthesis Methodologies: Solid-Phase Peptide Synthesis (SPPS)

Dirucotide is manufactured using solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethyloxycarbonyl)/tBu (tert-butyl) protection strategies on 2-chlorotrityl chloride resin (Barlos resin) [2] [5]. The stepwise elongation involves:

  • Resin Activation: The C-terminal Thr is anchored to the resin via its carboxyl group
  • Deprotection-Coupling Cycles: Iterative removal of the Fmoc group with piperidine/DMF (20-25%) followed by amino acid coupling using activating reagents (HOBt/TBTU) for 3 hours per residue to minimize racemization
  • Monitoring: Reaction completion verified through chloranil tests and thin-layer chromatography after each coupling
  • Cleavage: The protected peptide is released from the resin using mild conditions (DCM/TFE, 7:3) to preserve side-chain protections
  • Global Deprotection: Final treatment with trifluoroacetic acid (95%) containing scavengers (DTT/water/anisole) removes all protecting groups
  • Purification: Preparative reversed-phase HPLC using C18 columns achieves >98% purity, confirmed by analytical HPLC and mass spectrometry [2] [5] [6]

Recent synthetic innovations have produced cyclic analogues through head-to-tail cyclization using O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and 1-hydroxy-7-azabenzotriazole (HOAt) with 2,4,6-collidine as base. These cyclic derivatives (e.g., cyclo(82-98)MBP) demonstrate enhanced conformational stability and resistance to proteolytic degradation compared to linear dirucotide [2] [5].

Table 3: Synthetic Approaches for Dirucotide and Analogues

Synthesis MethodReagents/ConditionsKey AdvantagesResulting Analogues
Linear SPPSFmoc/tBu strategy on 2-chlorotrityl chloride resin; TBTU/HOBt activationHigh yield (70-85%); minimal racemizationDirucotide (MBP82-98)
Altered Peptide Ligand (APL)Substitution of Lys91 with Ala during SPPSAltered TCR signaling; potential immune modulationLinear MBP82-98(Ala91)
Head-to-Tail CyclizationTBTU/HOAt with 2,4,6-collidine in liquid phaseEnhanced proteolytic stability; constrained conformationCyclo(82-98)MBP
Cyclic APLCyclization of MBP82-98(Ala91)Combines cyclic stability with modified TCR contactsCyclo(82-98)MBP(Ala91)

Pathophysiological Relevance in Multiple Sclerosis (MS)

Role of MBP in Autoimmune Demyelination

Myelin basic protein constitutes approximately 30% of myelin sheath proteins in the central nervous system and is a primary autoantigen in MS immunopathology [1] [9]. Proteolytic processing of MBP generates immunodominant epitopes, including MBP82-98, which are presented by antigen-presenting cells via MHC class II molecules to CD4⁺ T-lymphocytes [3] [5]. In genetically susceptible individuals, these T cells become activated, differentiate into Th1 and Th17 pro-inflammatory phenotypes, and cross the blood-brain barrier. Within the CNS, they recognize MBP epitopes on microglia and astrocytes, triggering inflammatory cascades that recruit macrophages and B cells. This coordinated immune attack results in demyelination through multiple mechanisms:

  • Antibody-mediated opsonization: Anti-MBP antibodies facilitate macrophage phagocytosis of myelin
  • Protease release: Matrix metalloproteinases degrade extracellular matrix and myelin proteins
  • Cytokine-mediated toxicity: TNF-α and IFN-γ directly damage oligodendrocytes
  • Oxidative stress: Reactive oxygen species induce lipid peroxidation in myelin membranes [9]

Dirucotide's therapeutic rationale centers on high-dose intravenous administration to restore immune tolerance specifically toward MBP82-98. This approach leverages the principle that repeated exposure to high antigen doses can induce anergy in autoreactive T cells or promote regulatory T-cell (Treg) responses. Post-treatment immunological analyses revealed increased CD4⁺CD25⁺Foxp3⁺ Treg populations, suggesting potential tolerance-inducing mechanisms despite clinical trial failures [1] [7].

HLA-DR2/DR4 Genetic Susceptibility in MS

The association between specific HLA class II alleles and MS susceptibility provides the molecular basis for dirucotide's targeted mechanism. The HLA-DR2 (DRB11501) and HLA-DR4 (DRB10401) haplotypes are present in 65-75% of MS patients and critically influence MBP epitope presentation [1] [3] [5]. These alleles share structural features in their peptide-binding grooves that accommodate MBP82-98 through specific anchor points:

  • HLA-DR2 Binding: Primarily involves residues Val86, His88, Phe89, and Lys91 forming hydrogen bonds with DRβ chain residues at positions 11, 13, 26, 28, and 71
  • HLA-DR4 Binding: Utilizes a distinct anchor pattern where Asn84, Val87, and Lys91 interact with DR4-specific pockets [2] [5]

Biophysical binding studies using fluorescence competition assays demonstrated dirucotide's direct interaction with these HLA molecules:

  • IC₅₀ for HLA-DR2: 0.66 μM (strong binder)
  • IC₅₀ for HLA-DR4: 0.11 μM (very strong binder) [2]

This allele-specific binding underpinned the stratified clinical trial design where therapeutic efficacy was exclusively observed in HLA-DR2/DR4-positive patients. In a phase II trial, dirucotide delayed median time to disease progression by five years specifically in this genetic subgroup, while showing no benefit in HLA-mismatched patients [1]. Cyclic analogues of dirucotide exhibit modified binding profiles, with cyclo(82-98)MBP maintaining strong HLA-DR2 affinity (IC₅₀ = 1.2 μM) but reduced HLA-DR4 binding (IC₅₀ = 8.7 μM), demonstrating how structural modifications can fine-tune MHC interactions [2] [5].

Table 4: HLA Binding Affinities of Dirucotide and Analogues

PeptideHLA-DR2 Binding (IC₅₀, μM)HLA-DR4 Binding (IC₅₀, μM)Structural Implications
Dirucotide (Linear MBP82-98)0.660.11Flexible conformation optimizes binding to both alleles
Linear MBP82-98(Ala91)1.50.8Ala substitution at TCR contact maintains MHC binding
Cyclo(82-98)MBP1.28.7Conformational constraint enhances DR2 specificity
Cyclo(82-98)MBP(Ala91)3.412.5Cyclization + Ala91 reduces affinity but may alter TCR signaling

Properties

CAS Number

152074-97-0

Product Name

Dirucotide

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C92H141N25O26

Molecular Weight

2013.3 g/mol

InChI

InChI=1S/C92H141N25O26/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-/m0/s1

InChI Key

RCTCWZRPYFBGLQ-WMCRPSJMSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.